

Spectroscopic Analysis of 3,5-Difluorophenylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluorophenylacetonitrile

Cat. No.: B040619

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-Difluorophenylacetonitrile** ($C_8H_5F_2N$), a valuable building block in medicinal chemistry and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

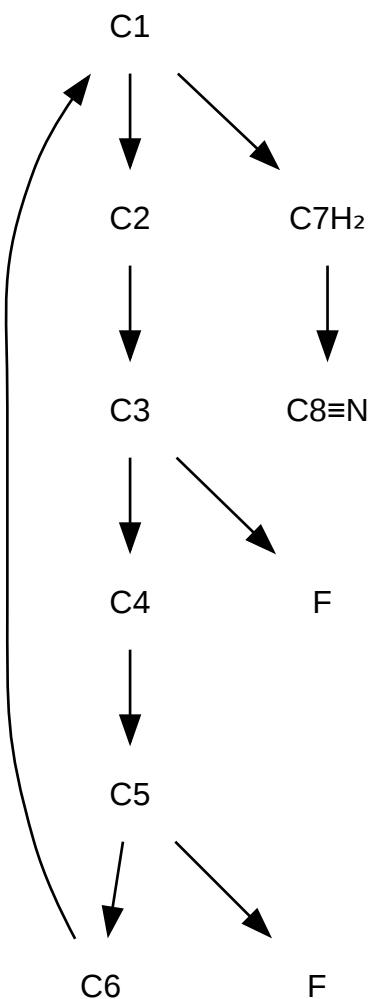
Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for **3,5-Difluorophenylacetonitrile**. For NMR data, where experimental values are not publicly available, high-quality predicted values are provided to guide researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules. The predicted 1H , ^{13}C , and expected ^{19}F NMR data are presented below. Predictions were generated using established computational algorithms.

Structure of 3,5-Difluorophenylacetonitrile with Atom Numbering

[Click to download full resolution via product page](#)

Caption: Structure of **3,5-Difluorophenylacetonitrile** with IUPAC numbering for NMR assignments.

1.1.1 ^1H NMR Data (Predicted)

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms.

Atom Number	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H7	~ 3.7 - 3.8	Singlet (s)	2H	-CH ₂ - (Methylene)
H2, H6	~ 7.0 - 7.2	Doublet of triplets (dt) or Multiplet (m)	2H	Aromatic
H4	~ 6.8 - 7.0	Triplet of triplets (tt) or Multiplet (m)	1H	Aromatic

Note: Predictions are based on computational models. Actual values may vary based on solvent and experimental conditions.

1.1.2 ¹³C NMR Data (Predicted)

Carbon NMR provides information on the carbon framework of the molecule.

Atom Number	Predicted Chemical Shift (δ , ppm)	Assignment
C8	~ 117	Nitrile (-C≡N)
C4	~ 104	Aromatic (-CH-)
C2, C6	~ 112	Aromatic (-CH-)
C7	~ 23	Methylene (-CH ₂ -)
C1	~ 135	Aromatic (Quaternary)
C3, C5	~ 163 (d, ¹ J _{CF} ≈ 250 Hz)	Aromatic (Quaternary, C-F)

Note: Predictions are based on computational models. The carbons attached to fluorine (C3, C5) are expected to show large one-bond coupling constants (¹J_{CF}).

1.1.3 ^{19}F NMR Spectroscopy

Fluorine-19 is a highly sensitive nucleus for NMR. For aryl fluorides, the chemical shifts are characteristic.

Atom	Expected Chemical Shift Range (δ , ppm)	Multiplicity
F	-100 to -120	Multiplet

Note: ^{19}F NMR chemical shifts are referenced to CFCl_3 ($\delta = 0$ ppm). The exact shift will be influenced by the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~ 3080 - 3030	Medium-Weak	C-H Stretch	Aromatic
~ 2960 - 2850	Weak	C-H Stretch	Aliphatic (- CH_2 -)
~ 2250	Medium-Strong	$\text{C}\equiv\text{N}$ Stretch	Nitrile
~ 1620, 1590, 1470	Medium-Strong	$\text{C}=\text{C}$ Stretch	Aromatic Ring
~ 1350 - 1100	Strong	C-F Stretch	Aryl-Fluoride

Data is interpreted from publicly available spectra and characteristic absorption tables.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity	Assignment
153	High	[M] ⁺ (Molecular Ion)
152	Medium	[M-H] ⁺
126	High	[M-HCN] ⁺

Data sourced from the NIST Mass Spectrometry Data Center via PubChem. The molecular formula is C₈H₅F₂N, with a monoisotopic mass of 153.039 Da.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds like **3,5-Difluorophenylacetonitrile**. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Filter the solution into a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

- Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

- Lock the spectrometer onto the deuterium signal of the solvent to compensate for magnetic field drift.
- Optimize shimming coils to achieve a homogeneous magnetic field and sharp signals.
- Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, relaxation delay). For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small, representative amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
 - Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

- Sample Preparation:

- Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- If necessary, filter the solution to remove any particulate matter.
- Transfer the solution to an appropriate autosampler vial.

- Data Acquisition:
 - The sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated from the solvent and any impurities on a capillary column.
 - The separated compound elutes from the GC column and enters the ion source of the Mass Spectrometer.
 - In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting positive ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different techniques for structure elucidation.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Difluorophenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040619#spectroscopic-data-of-3-5-difluorophenylacetonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com